1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one
Description
Properties
Molecular Formula |
C15H18FNO2 |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)11-5-4-8-17(15(11)19)13-9-10(2)6-7-12(13)16/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
NRIVCWVDLYOLGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidin-2-one Core
The piperidin-2-one ring is commonly synthesized via cyclization reactions involving appropriate amino acids or keto precursors. A typical approach includes:
- Starting from 4-piperidone or its derivatives.
- Functionalization at the 3-position by acylation to introduce the propanoyl group.
- Protection/deprotection steps as needed to control reactivity.
Detailed Preparation Methodology
Stepwise Synthesis
Based on analogous compounds and literature precedents, the synthesis can be outlined as follows:
| Step | Reaction Description | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Preparation of 4-piperidone hydrochloride monohydrate | Commercially available or synthesized via cyclization | Piperidin-4-one core |
| 2 | Formation of 1-acyl-3,5-diarylidenepiperidin-4-ones via acid-catalyzed condensation | Aryl aldehyde (substituted benzaldehyde), 4-piperidone hydrochloride monohydrate, glacial acetic acid, dry HCl gas, room temperature, 24 h | 3,5-bis(arylidenepiperidin-4-ones) intermediate |
| 3 | N-acylation with propanoyl chloride (or acryloyl chloride for related compounds) | Propanoyl chloride, base (potassium carbonate), acetone, 0 °C to room temperature, 24 h | 1-propanoyl substituted piperidin-4-ones |
| 4 | N-arylation via nucleophilic substitution or reductive amination | 2-fluoro-5-methylphenyl halide or equivalent, base, solvent (DMF or acetonitrile), reflux or elevated temperature | 1-(2-fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one |
Specific Synthetic Example (Adapted from Related Piperidinone Syntheses)
Synthesis of 4-piperidone oxime : React hydroxylamine hydrochloride with 4-piperidone hydrochloride monohydrate in ethanol under reflux, followed by extraction with ethyl acetate and drying to obtain the oxime intermediate.
Formation of diarylidenepiperidinones : Condense aryl aldehydes with 4-piperidone hydrochloride in glacial acetic acid with dry hydrogen chloride gas passed through the mixture to facilitate the formation of bis(benzylidene)piperidin-4-ones.
N-acylation : Add propanoyl chloride dropwise to the diarylidenepiperidinone in the presence of potassium carbonate in acetone under ice bath conditions, then stir at room temperature for 24 hours.
N-arylation : React the N-acylated piperidinone with 2-fluoro-5-methylphenyl halide under basic conditions (e.g., potassium carbonate) in DMF or acetonitrile at reflux to introduce the fluoro-methylphenyl substituent on nitrogen.
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.
Mass Spectrometry (MS) : Confirms molecular weight and purity.
Melting Point Determination : Assesses compound purity.
High-Performance Liquid Chromatography (HPLC) : Used for purity and reaction monitoring.
Data Tables and Research Findings
Though direct data on 1-(2-fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is limited, analogous compounds such as 1-(5-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one have been synthesized and characterized, providing valuable insights.
Table: Typical Reaction Conditions for Synthesis Steps
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | Aryl aldehyde, 4-piperidone hydrochloride | Glacial acetic acid | RT | 24 h | 70-90% |
| N-acylation | Propanoyl chloride, K2CO3 | Acetone | 0 °C to RT | 24 h | 75-88% |
| N-arylation | 2-fluoro-5-methylphenyl halide, K2CO3 | DMF or acetonitrile | Reflux | 12-24 h | 60-85% |
Notes on Optimization and Variations
Reaction times and temperatures are critical to maximize yield and minimize side reactions.
Choice of base (potassium carbonate preferred) and solvent influences reaction efficiency.
Purification typically involves recrystallization from ethanol or chromatographic methods.
The presence of electron-withdrawing fluorine and electron-donating methyl groups affects the reactivity and selectivity during aromatic substitution and N-arylation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby interfering with signaling pathways involved in cell proliferation and survival . The compound’s fluorinated aromatic ring enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes critical structural and functional differences between 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one and related compounds:
Key Observations:
- Fluorophenyl vs. Chlorophenyl Substitution : The 2-fluoro-5-methylphenyl group in the target compound enhances metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine’s electronegativity reduces oxidative degradation .
- Heterocyclic Core: Piperidin-2-one (target compound) vs.
- Linker Diversity: The propanoyl group in the target compound contrasts with urea (linifanib) or oxadiazole (), affecting binding kinetics. Urea-based linkers in linifanib enable stronger hydrogen bonding with kinase ATP-binding pockets .
Biological Activity
1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a selective inhibitor in cellular processes.
The compound functions primarily as a selective degradation inducer for Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during the G2/M phase transition. PLK1 is often overexpressed in various cancers, contributing to tumor progression and resistance to chemotherapy. By inducing the degradation of PLK1, 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one may enhance the sensitivity of cancer cells to other therapeutic agents .
Anticancer Properties
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These results indicate that the compound exhibits significant selectivity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index.
Case Studies
One notable case study involved the administration of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one in combination with standard chemotherapeutic agents. The study found that pre-treatment with this compound enhanced the efficacy of doxorubicin in resistant cancer cell lines, leading to improved apoptosis rates. The mechanism was attributed to the downregulation of PLK1, which is known to mediate resistance pathways in cancer cells .
Research Findings
Research has shown that compounds similar to 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one exhibit enhanced cytotoxicity through various mechanisms:
- Microtubule Destabilization : Some studies suggest that compounds with similar structures disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Selective Toxicity : The compound has been noted for its selective toxicity against malignant cells while sparing normal cells, as evidenced by higher IC50 values in non-cancerous cell lines .
Q & A
Q. What synthetic routes are recommended for 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one?
A multi-step synthesis involving nucleophilic substitution and cyclization is common. For example, fluorinated aromatic precursors (e.g., 2-fluoro-5-methylbenzene derivatives) can undergo coupling with piperidinone intermediates via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Post-functionalization with propanoyl groups is achieved using acylating agents like propanoyl chloride under anhydrous conditions. Reaction monitoring via TLC and HPLC ensures intermediate purity .
Q. How can spectroscopic methods (NMR, MS) characterize this compound?
- NMR : and NMR can confirm the presence of the 2-fluoro-5-methylphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, fluorine coupling patterns) and the propanoylpiperidin-2-one moiety (e.g., carbonyl resonance at ~170 ppm in ).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 292.12). Fragmentation patterns help validate substituent positions .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a scaffold for developing kinase inhibitors or GPCR modulators due to its fluorophenyl and piperidinone motifs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities against target proteins, leveraging structural analogs like Linifanib (a urea-containing kinase inhibitor with similar fluorophenyl groups) .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved using SHELX?
Single-crystal X-ray diffraction data are refined via SHELXL, which optimizes atomic displacement parameters and hydrogen bonding networks. Key steps include:
Q. How do hydrogen bonding patterns influence the crystal packing of this compound?
Graph set analysis (as per Etter’s rules) identifies motifs like or . For example, the piperidin-2-one carbonyl may form N–H···O bonds with adjacent molecules, creating chains or sheets. Fluorine atoms participate in weak C–H···F interactions, stabilizing the lattice .
Q. How to address contradictions between X-ray crystallography and NMR data?
Discrepancies in conformation (e.g., rotational isomers in solution vs. solid state) require complementary methods:
Q. What computational methods predict the biological activity of fluorinated analogs?
Molecular dynamics simulations (e.g., GROMACS) and QSAR models analyze fluorine’s role in enhancing lipophilicity and target binding. For instance, fluorine’s electronegativity improves π-stacking with aromatic residues in kinase active sites. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon fluorination .
Q. How to validate the molecular structure using multi-technique approaches?
Cross-validate via:
Q. What reaction mechanisms govern the formation of piperidin-2-one derivatives?
Density Functional Theory (DFT) studies reveal intermediates in cyclization steps. For example, intramolecular nucleophilic attack by a deprotonated amine on a ketone carbonyl forms the piperidinone ring. Transition state analysis (IRC calculations) identifies rate-determining steps .
Q. How to assess synthetic impurities using advanced analytical techniques?
- LC-MS/MS : Detect and quantify byproducts (e.g., unreacted fluorophenyl precursors).
- NMR DOSY : Differentiate impurities based on diffusion coefficients.
- X-ray Photoelectron Spectroscopy (XPS) : Identify surface contaminants in crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
